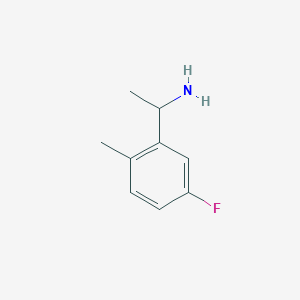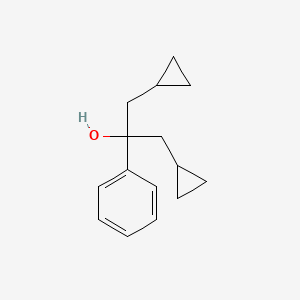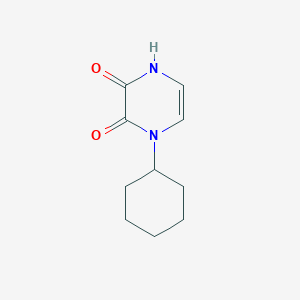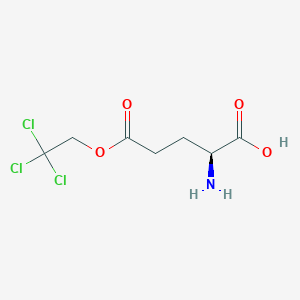![molecular formula C18H32N2O3 B3332860 tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate CAS No. 926276-16-6](/img/structure/B3332860.png)
tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of cyclopenta[c]pyrrole, which is a type of heterocyclic compound. The “tert-butyl” and “(S)-2-amino-3,3-dimethylbutanoyl” groups are substituents on the cyclopenta[c]pyrrole core .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered cyclopenta[c]pyrrole ring. The “tert-butyl” group would add steric bulk, and the “(S)-2-amino-3,3-dimethylbutanoyl” group would introduce additional functional groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in acid-base reactions, and the ester could undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of an ester could make it more polar .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate involves the protection of the amine group, followed by the addition of the tert-butyl group to the carboxylic acid. The protected amine is then reacted with the carboxylic acid to form the desired compound.", "Starting Materials": [ "2-amino-3,3-dimethylbutanoic acid", "tert-butyl bromoacetate", "sodium hydride", "1,5-cyclooctadiene", "palladium(II) acetate", "triethylamine", "acetic acid", "methanol", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-3,3-dimethylbutanoic acid with tert-butyl bromoacetate in the presence of sodium hydride to form tert-butyl (S)-2-amino-3,3-dimethylbutanoate.", "Step 2: Addition of the tert-butyl group to the carboxylic acid by reacting tert-butyl (S)-2-amino-3,3-dimethylbutanoate with 1,5-cyclooctadiene in the presence of palladium(II) acetate and triethylamine to form tert-butyl (1S,3aR,6aS)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate.", "Step 3: Deprotection of the amine group by reacting tert-butyl (1S,3aR,6aS)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate with hydrochloric acid in methanol to form (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid.", "Step 4: Neutralization of the reaction mixture by adding sodium bicarbonate and extraction of the product with diethyl ether.", "Step 5: Purification of the product by recrystallization from methanol and drying to obtain tert-Butyl (1S,3aR,6aS)-2-((S)-2-amino-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate as a white solid." ] } | |
Numéro CAS |
926276-16-6 |
Formule moléculaire |
C18H32N2O3 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
tert-butyl (3S,3aS,6aR)-2-[(2S)-2-amino-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H32N2O3/c1-17(2,3)14(19)15(21)20-10-11-8-7-9-12(11)13(20)16(22)23-18(4,5)6/h11-14H,7-10,19H2,1-6H3/t11-,12-,13-,14+/m0/s1 |
Clé InChI |
NEYSFDRRVWYUNT-XDQVBPFNSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)N |
SMILES |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)N |
SMILES canonique |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B3332869.png)


